molecular formula C10H11ClF3NO B1469300 1-[2-Chloro-4-(2,2,2-trifluoroethoxy)-phenyl]-ethylamine CAS No. 1341497-24-2

1-[2-Chloro-4-(2,2,2-trifluoroethoxy)-phenyl]-ethylamine

Cat. No.: B1469300
CAS No.: 1341497-24-2
M. Wt: 253.65 g/mol
InChI Key: CUHNOSMYLGVPAC-UHFFFAOYSA-N
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Description

1-[2-Chloro-4-(2,2,2-trifluoroethoxy)-phenyl]-ethylamine is an organic compound characterized by the presence of a chloro group, a trifluoroethoxy group, and an ethylamine moiety attached to a phenyl ring

Properties

IUPAC Name

1-[2-chloro-4-(2,2,2-trifluoroethoxy)phenyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClF3NO/c1-6(15)8-3-2-7(4-9(8)11)16-5-10(12,13)14/h2-4,6H,5,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUHNOSMYLGVPAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=C(C=C1)OCC(F)(F)F)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-Chloro-4-(2,2,2-trifluoroethoxy)-phenyl]-ethylamine can be achieved through several steps:

    Starting Material: The synthesis begins with 2,4-dinitrochlorobenzene.

    Reaction with Trifluoroethanol: The 2,4-dinitrochlorobenzene is reacted with trifluoroethanol to form 2,4-dinitrochlorobenzene trifluoroethanol ether.

    Reduction: The nitro groups are then reduced to amine groups using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The resulting compound undergoes a substitution reaction with ethylamine to yield the final product, this compound.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

1-[2-Chloro-4-(2,2,2-trifluoroethoxy)-phenyl]-ethylamine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The chloro group can be reduced to a hydrogen atom.

    Substitution: The chloro group can be substituted with other nucleophiles such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or sodium alkoxides (RO-Na+) are employed.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of dechlorinated products.

    Substitution: Formation of hydroxyl or alkoxy derivatives.

Scientific Research Applications

Medicinal Chemistry

1-[2-Chloro-4-(2,2,2-trifluoroethoxy)-phenyl]-ethylamine is being explored for its therapeutic potential due to its ability to interact with biological systems. Its mechanism of action is thought to involve:

  • Enzyme Inhibition : The compound may inhibit enzymes such as acetylcholinesterase (AChE), which is significant in treating neurological disorders. Such inhibition can enhance neurotransmitter levels and improve cognitive functions.
  • Receptor Modulation : The compound's lipophilicity, enhanced by the trifluoroethoxy group, may facilitate its interaction with various receptors, potentially leading to therapeutic effects in conditions like inflammation or infections.

Organic Synthesis

This compound serves as a critical building block in organic synthesis. It can be utilized to create more complex organic molecules through various chemical reactions:

  • Substitution Reactions : The chloro group can be replaced with other nucleophiles, allowing for the modification of chemical properties.
  • Oxidation and Reduction Reactions : The amine group can undergo oxidation to form nitroso or nitro derivatives, while the chloro group can be reduced.

Material Science

In industrial applications, this compound is investigated for developing new materials with tailored chemical properties. Its unique functional groups allow for modifications that can enhance material performance in various applications.

Case Study 1: Enzyme Inhibition Potential

Research has demonstrated that compounds similar to this compound exhibit significant inhibition against AChE. This activity suggests potential applications in treating Alzheimer's disease and other cognitive disorders.

Case Study 2: Synthesis of Derivatives

A study focused on synthesizing derivatives of this compound revealed that modifications to the trifluoroethoxy group significantly impacted biological activity and solubility profiles. These findings highlight the importance of structural variations in developing effective pharmaceuticals.

Unique Attributes

The unique combination of functional groups in this compound provides distinct chemical and biological properties compared to similar compounds. The trifluoroethoxy moiety enhances stability and lipophilicity, making it a valuable candidate for further research.

Mechanism of Action

The mechanism of action of 1-[2-Chloro-4-(2,2,2-trifluoroethoxy)-phenyl]-ethylamine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting enzyme activity or modulating receptor function. The trifluoroethoxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-(methylsulfonyl)-3-[(2,2,2-trifluoroethoxy)methyl]benzoic acid
  • 4-(2,2,2-Trifluoroethoxy)-2-pyridinyl-methylthio-imidazoles
  • 4-(2,2,2-Trifluoroethoxy)-2-pyridinyl-methylthio-pyrimidines

Uniqueness

1-[2-Chloro-4-(2,2,2-trifluoroethoxy)-phenyl]-ethylamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoroethoxy group enhances its stability and lipophilicity, making it a valuable compound for various applications.

Biological Activity

1-[2-Chloro-4-(2,2,2-trifluoroethoxy)-phenyl]-ethylamine (CAS No. 1341497-24-2) is an organic compound notable for its unique structural features, including a chloro group and a trifluoroethoxy moiety. Its potential biological activities have garnered interest in medicinal chemistry, particularly regarding its interactions with biological systems.

  • Molecular Formula : C10H11ClF3NO
  • Molecular Weight : 253.65 g/mol
  • IUPAC Name : 1-[2-chloro-4-(2,2,2-trifluoroethoxy)phenyl]ethanamine

The biological activity of this compound may be attributed to its ability to interact with various molecular targets, including enzymes and receptors. The trifluoroethoxy group enhances the compound's lipophilicity, which facilitates cellular penetration and potentially increases bioavailability. This compound may inhibit enzyme activity or modulate receptor functions through competitive binding at active sites.

Enzyme Inhibition

The compound is hypothesized to inhibit metabolic enzymes, similar to other phenyl-ethylamine derivatives. For example, compounds in this class have shown inhibition against acetylcholinesterase (AChE), which is critical in the treatment of neurological disorders:

EnzymeInhibition TypeReference
AChECompetitive
Other Metabolic EnzymesVarious

Case Studies and Research Findings

Numerous studies have explored the biological activities of structurally related compounds:

  • Antioxidant Activity : Compounds similar to this compound have shown high antioxidant capabilities, making them candidates for further exploration in cancer therapy and prevention .
  • Cytotoxic Effects : Research on related phenylamines has demonstrated cytotoxic effects on cancer cell lines, indicating potential applications in chemotherapeutic strategies .
  • Pharmacological Profiles : A review of pharmacologically active compounds highlighted the significance of substituents like chloro and trifluoroethoxy in enhancing biological activity across various therapeutic areas .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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